5-amino-N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-amino-N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14878949 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader class of 1,2,3-triazole derivatives known for their versatile chemical properties and synthetic applications. Researchers have synthesized various triazole derivatives, including those with 5-amino and carboxamide functionalities, to explore their chemical behavior and potential applications in material science and medicinal chemistry. For instance, the synthesis of 4-amino-5-aminomethyl-1,2,3-triazoles, substituted at different positions by methyl or benzyl groups, showcases the adaptability of triazole compounds for further chemical modifications (Albert, 1970).
Antimicrobial Activities
Triazole derivatives have been explored for their antimicrobial properties. The synthesis of various triazole compounds, including those with 4-amino-5-(4-chlorophenyl) and 2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl] substituents, and their subsequent evaluation against different microorganisms, highlight the potential of triazole derivatives, including the one , as antimicrobial agents (Bektaş et al., 2010).
Applications in Peptidomimetics and Biological Activity
The utility of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives extends into the realm of peptidomimetics and biologically active compounds. These derivatives serve as building blocks for the synthesis of compounds with significant biological activities, including those with potential as HSP90 inhibitors, showcasing the application of triazole derivatives in developing new therapeutic agents (Ferrini et al., 2015).
Material Science and Polymer Chemistry
In material science, the structural motifs of triazole derivatives, including those similar to the compound , are utilized in the synthesis of advanced materials. For example, the preparation of hyperbranched aromatic polyimides from triazole-containing monomers demonstrates the application of these compounds in creating new polymeric materials with desirable properties (Yamanaka et al., 2000).
Properties
IUPAC Name |
5-amino-N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-11-6-4-5-7-14(11)23-17(19)16(21-22-23)18(24)20-13-10-12(25-2)8-9-15(13)26-3/h4-10H,19H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJOOSGWFYAVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)OC)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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